molecular formula C9H14ClNO4 B13471705 4-(Aminomethyl)-3-oxaspiro[bicyclo[2.1.1]hexane-2,3'-oxetane]-1-carboxylic acid hydrochloride

4-(Aminomethyl)-3-oxaspiro[bicyclo[2.1.1]hexane-2,3'-oxetane]-1-carboxylic acid hydrochloride

Cat. No.: B13471705
M. Wt: 235.66 g/mol
InChI Key: XXJFXYNXRBETEZ-UHFFFAOYSA-N
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Description

4-(Aminomethyl)-3-oxaspiro[bicyclo[2.1.1]hexane-2,3’-oxetane]-1-carboxylic acid hydrochloride is a complex organic compound featuring a unique spirocyclic structure. This compound is of significant interest in the field of medicinal chemistry due to its potential bioactivity and structural novelty.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Aminomethyl)-3-oxaspiro[bicyclo[2.1.1]hexane-2,3’-oxetane]-1-carboxylic acid hydrochloride involves multiple steps, typically starting with the formation of the bicyclo[2.1.1]hexane core. One common method involves a [2+2] cycloaddition reaction using photochemistry . This approach allows for the efficient construction of the spirocyclic framework, which can then be further functionalized to introduce the aminomethyl and carboxylic acid groups.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the photochemical [2+2] cycloaddition process. This method is advantageous due to its modularity and efficiency, allowing for the production of large quantities of the compound with high purity .

Chemical Reactions Analysis

Types of Reactions

4-(Aminomethyl)-3-oxaspiro[bicyclo[2.1.1]hexane-2,3’-oxetane]-1-carboxylic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: The aminomethyl group can be oxidized to form corresponding imines or nitriles.

    Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.

    Substitution: The spirocyclic framework allows for nucleophilic substitution reactions, particularly at the aminomethyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the aminomethyl group can yield nitriles, while reduction of the carboxylic acid group can produce alcohols or aldehydes.

Scientific Research Applications

4-(Aminomethyl)-3-oxaspiro[bicyclo[2.1.1]hexane-2,3’-oxetane]-1-carboxylic acid hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(Aminomethyl)-3-oxaspiro[bicyclo[2.1.1]hexane-2,3’-oxetane]-1-carboxylic acid hydrochloride involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into enzyme active sites or receptor binding pockets, potentially inhibiting or modulating their activity. The aminomethyl group can form hydrogen bonds or electrostatic interactions with target molecules, enhancing its binding affinity .

Comparison with Similar Compounds

Similar Compounds

    Bicyclo[2.1.1]hexane: A simpler analog without the spirocyclic oxetane ring.

    Bicyclo[1.1.1]pentane: Another spirocyclic compound with a different ring structure.

    Oxetane: A four-membered ring compound without the bicyclic framework.

Uniqueness

4-(Aminomethyl)-3-oxaspiro[bicyclo[2.1.1]hexane-2,3’-oxetane]-1-carboxylic acid hydrochloride is unique due to its combination of a spirocyclic oxetane ring with a bicyclo[2.1.1]hexane core. This structure imparts unique chemical and physical properties, making it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C9H14ClNO4

Molecular Weight

235.66 g/mol

IUPAC Name

1-(aminomethyl)spiro[2-oxabicyclo[2.1.1]hexane-3,3'-oxetane]-4-carboxylic acid;hydrochloride

InChI

InChI=1S/C9H13NO4.ClH/c10-3-7-1-8(2-7,6(11)12)9(14-7)4-13-5-9;/h1-5,10H2,(H,11,12);1H

InChI Key

XXJFXYNXRBETEZ-UHFFFAOYSA-N

Canonical SMILES

C1C2(CC1(C3(O2)COC3)C(=O)O)CN.Cl

Origin of Product

United States

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